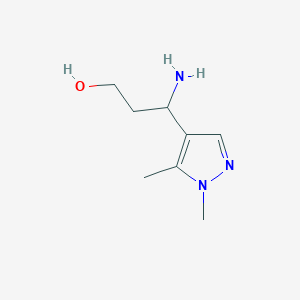
3-Amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes both an amino group and a hydroxyl group attached to a pyrazole ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable aminopropanol derivative. One common method is the nucleophilic substitution reaction where 1,5-dimethyl-1H-pyrazole is reacted with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanal.
Reduction: Formation of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propane.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.
類似化合物との比較
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the hydroxyl group.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the amino group.
Uniqueness
The presence of both an amino group and a hydroxyl group in 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as an intermediate in the synthesis of complex molecules.
生物活性
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol, with the CAS number 1524226-51-4, is a compound of significant interest in medicinal chemistry due to its unique structural features that combine an amino group and a pyrazole ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H15N3O, with a molecular weight of approximately 169.22 g/mol. Its structure allows for diverse interactions with biological systems, which is pivotal for its pharmacological potential.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory , analgesic , and antipyretic properties. The presence of the amino group further enhances its binding affinity to biological targets, making it a candidate for drug development.
- Enzyme Interaction : The pyrazole moiety is known to interact with metal ions and enzymes, influencing catalytic activities. This interaction can lead to the modulation of metabolic pathways.
- Binding Affinity : The unique combination of an amino acid backbone with a dimethylpyrazole ring may enhance binding affinities to specific receptors, facilitating therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of pyrazole derivatives, including this compound. Here are notable findings:
Applications in Drug Development
The structural characteristics of this compound position it as a promising candidate in drug design:
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory disorders.
- Analgesics : Given its analgesic properties, it could serve as a basis for developing new pain management therapies.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Methyl-1H-pyrazol-5-ylmethanamine | 863548-52-1 | 0.79 |
| Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | 0.76 |
| 3-Amino-propanal | 1368381-78-5 | 0.83 |
The similarity index indicates how closely related these compounds are in terms of structure and potential biological activity.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-amino-3-(1,5-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-10-11(6)2)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3 |
InChIキー |
UYPCXUWYIJDGRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















